tert-butyl 2-hydrazinylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-hydrazinylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)13-11/h4-6H,11H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXWGIZDRDYGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-hydrazinylpyridine-3-carboxylate typically involves the reaction of tert-butyl nicotinate with hydrazine . The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
tert-Butyl 2-hydrazinylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, often with halogenated compounds
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .
Scientific Research Applications
tert-Butyl 2-hydrazinylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-hydrazinylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-hydrazinylpyridine-3-carboxylate include:
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis.
tert-Butyl nitrite: Used in borylation reactions.
What sets this compound apart is its unique hydrazinyl group, which allows for specific interactions with enzymes and other molecular targets, making it a valuable tool in biochemical research .
Biological Activity
Tert-butyl 2-hydrazinylpyridine-3-carboxylate (TBHN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N4O2
- Key Functional Groups :
- Tert-butyl group
- Hydrazine moiety
- Pyridine ring with a carboxylate functional group
The unique structure of TBHN contributes to its biological activity, particularly its ability to interact with various biological targets.
Antioxidant Activity
Research has demonstrated that TBHN exhibits free radical scavenging activity , indicating its potential as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to diseases such as cancer and neurodegenerative disorders. A study highlighted that TBHN’s antioxidant properties could be beneficial in developing therapeutic agents aimed at these conditions.
Antimicrobial Activity
TBHN has shown promising antimicrobial properties against specific bacterial and fungal strains. In vitro studies have indicated that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's effectiveness against resistant strains is particularly noteworthy, suggesting potential applications in treating infections that are difficult to manage with existing antibiotics.
Case Studies and Research Findings
-
Antioxidant Efficacy :
- A study quantified the antioxidant capacity of TBHN using assays that measure free radical scavenging abilities. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
- Antimicrobial Spectrum :
- Potential Anticancer Activity :
Interaction Studies
Understanding how TBHN interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to study these interactions. Initial findings suggest that TBHN may bind effectively to proteins involved in oxidative stress response and microbial resistance mechanisms.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals that variations in substituents significantly influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate | Contains a methoxy group | Exhibits distinct biological activity profiles |
| Tert-butyl 6-hydrazinylnicotinate | Pyridine ring with nicotinic structure | Potential use in neurological studies |
| Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate | Benzyl group attached to pyridine | May have enhanced solubility characteristics |
These compounds share similar hydrazine functionalities but differ in their substituents, leading to varied pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
